Dibenzo[a,c]phenazin-11-amine
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Overview
Description
Dibenzo[a,c]phenazin-11-amine is a specialty product often used in proteomics research . It has a molecular formula of C20H13N3 and a molecular weight of 295.34 .
Synthesis Analysis
The synthesis of phenazines, which includes Dibenzo[a,c]phenazin-11-amine, involves various approaches such as the Wohl–Aue method, Beirut method, condensation of 1,2-diaminobenzenes with 2C-units, reductive cyclization of diphenylamines, oxidative cyclization of 1,2-diaminobenzene/diphenylamines, Pd-catalyzed N-arylation, and multicomponent approaches .Molecular Structure Analysis
The molecular structure of Dibenzo[a,c]phenazin-11-amine is characterized by its molecular formula C20H13N3 and molecular weight of 295.34 .Chemical Reactions Analysis
Phenazines, including Dibenzo[a,c]phenazin-11-amine, are known to exhibit a diverse range of biological properties, such as antimicrobial, antitumor, antioxidant, antimalarial, neuroprotectant, etc . The reaction was known to be promoted by potassium carbonate in methanol/ N, O -bis (trimethylsilyl) acetamide (BSA) in aprotic solvents [such as CH 3 CN or N, N -dimethylformamide (DMF)] as well as by acetic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of Dibenzo[a,c]phenazin-11-amine are characterized by its molecular formula C20H13N3 and molecular weight of 295.34 .Scientific Research Applications
Fluorescent Probe for Thiophenols Detection
Dibenzo[a,c]phenazin-11-amine has been used to create a novel fluorescent probe for fast and selective detection of thiophenols in environmental water . This probe has a fast response to thiophenols over a wide pH range from 5 to 13 and possesses a large Stokes shift (120 nm). It displays high selectivity and sensitivity for thiophenols in the presence of other analytes such as biothiols and common metal ions .
Environmental Monitoring
The fluorescent probe based on Dibenzo[a,c]phenazin-11-amine has been successfully applied to detect thiophenols in various types of environmental water, such as seawater, tap water, and spring water . This application confirms its potential value in environmental monitoring.
Near-Infrared Thermally Activated Delayed Fluorescence (TADF)
A near-infrared (NIR) TADF molecule with Dibenzo[a,c]phenazin-11-amine as the acceptor has been designed, synthesized, and characterized . By connecting the Dibenzo[a,c]phenazin-11-amine core with a diphenylamine (DPA) donor, NIR emission is successfully achieved .
Mechanism of Action
Target of Action
Dibenzo[a,c]phenazin-11-amine is primarily used as a fluorescent probe for the detection of thiophenols . Thiophenols are volatile toxic substances that can cause serious damage to bioorganisms and the environment . They are widely used in the production of pesticides, dyes, and medicines .
Mode of Action
The compound interacts with thiophenols through a process known as photoinduced electron transfer (PET). In this process, an electron is transferred from the dibenzo[a,c]phenazin-11-amine group (the PET donor) to the 2,4-dinitrobenzenesulfonyl group (the PET acceptor). This electron transfer attenuates the original fluorescence of dibenzo[a,c]phenazin-11-amine .
Pharmacokinetics
The compound’s ability to detect thiophenols in a wide ph range from 5 to 13 suggests that it may have a broad range of bioavailability.
Result of Action
The primary result of dibenzo[a,c]phenazin-11-amine’s action is the detection of thiophenols. The compound exhibits high selectivity and sensitivity towards thiophenols . A good linear relationship is observed between the fluorescence intensity at 570 nm and the thiophenol concentration in the range of 0–20 μM, with a low detection limit at 40 nM .
Action Environment
Dibenzo[a,c]phenazin-11-amine has been successfully applied to detect thiophenols in various environmental waters, such as seawater, tap water, and spring water . This suggests that the compound’s action, efficacy, and stability can be influenced by environmental factors such as pH and the presence of other analytes .
Safety and Hazards
Future Directions
The future directions of Dibenzo[a,c]phenazin-11-amine research could involve the development of highly sensitive and selective methods to detect thiophenols in environmental samples . This is due to the urgent need to monitor these volatile toxic substances that can cause serious damage to bioorganisms and the environment .
properties
IUPAC Name |
phenanthro[9,10-b]quinoxalin-11-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3/c21-12-9-10-17-18(11-12)23-20-16-8-4-2-6-14(16)13-5-1-3-7-15(13)19(20)22-17/h1-11H,21H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOOUFTURZKDEQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=NC5=C(C=CC(=C5)N)N=C24 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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